

A Comparative Guide to REV-ERB α Agonists: SR-29065 vs. SR9009

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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **SR-29065** and SR9009, two synthetic agonists of the nuclear receptor REV-ERB α . This analysis is supported by available experimental data to delineate their respective profiles in REV-ERB α activation, selectivity, and potential therapeutic applications.

The nuclear receptor REV-ERB α is a critical component of the circadian clock, playing a pivotal role in regulating gene expression involved in metabolism, inflammation, and behavior. Its function as a transcriptional repressor makes it an attractive target for therapeutic intervention in a variety of diseases. Both **SR-29065** and SR9009 have emerged as valuable research tools for modulating REV-ERB α activity. This guide provides a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison at a Glance

Feature	SR-29065	SR9009
Primary Target	Selective REV-ERB α Agonist	REV-ERB α / β Agonist
Potency (vs. REV-ERB α)	Reported to have a lower IC50 (higher potency) than SR9009 in specific cancer cell lines.[1]	Potent agonist with an IC50 of 670 nM for REV-ERB α . [2]
Selectivity	Selective for REV-ERB α over REV-ERB β .	Acts on both REV-ERB α and REV-ERB β (IC50 = 800 nM). [2]
Reported In Vivo Efficacy	Demonstrated therapeutic benefit in a mouse model of multiple sclerosis.	Shows effects on metabolism, inflammation, and circadian behavior in various mouse models. [3][4]
Pharmacokinetics (Mice)	Information is limited but studies indicate in vivo activity.	Half-life of approximately 4-6 hours has been reported in preclinical studies.

In-Depth Analysis

Potency and Efficacy

Direct, head-to-head comparisons of **SR-29065** and SR9009 across various standardized assays are limited in the current literature. However, available data suggests that **SR-29065** may exhibit higher potency in certain contexts. A study on glioblastoma stem cells reported that **SR-29065** displayed a lower IC50 value compared to SR9009, indicating greater potency in inhibiting the proliferation of these cancer cells.[1]

SR9009 is a well-characterized REV-ERB agonist with an IC50 of 670 nM for REV-ERB α in cell-based reporter assays.[2] It has been shown to potently and efficaciously suppress the transcription of REV-ERB target genes, such as Bmal1, in a dose-dependent manner.[2]

Selectivity

A key differentiator between the two compounds is their selectivity for the two REV-ERB isoforms, REV-ERB α and REV-ERB β . **SR-29065** is described as a selective REV-ERB α

agonist.[5] This selectivity could be advantageous in studies aiming to dissect the specific roles of REV-ERB α without confounding effects from the modulation of REV-ERB β .

In contrast, SR9009 is a dual agonist, activating both REV-ERB α and REV-ERB β with similar potencies (IC₅₀ of 670 nM and 800 nM, respectively).[2] This broader activity profile may be beneficial for applications where targeting both isoforms is desired.

Pharmacokinetics

Comprehensive, directly comparative pharmacokinetic data for **SR-29065** and SR9009 is not readily available. Preclinical studies in mice have reported a half-life of approximately 4-6 hours for SR9009. In vivo studies with **SR-29065** in a mouse model of multiple sclerosis have demonstrated its ability to engage its target in the central nervous system, implying sufficient bioavailability and brain penetration to exert a therapeutic effect.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for assessing the activity of REV-ERB α agonists.

In Vitro: REV-ERB α Co-Transfection Reporter Assay

This assay is commonly used to determine the potency and efficacy of compounds in activating REV-ERB α .

Objective: To measure the ability of **SR-29065** and SR9009 to enhance the transcriptional repression activity of REV-ERB α .

Methodology:

- **Cell Culture:** Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
- **Co-transfection:** Cells are co-transfected with two plasmids:

- An expression vector for a fusion protein containing the Gal4 DNA-binding domain and the REV-ERB α ligand-binding domain (Gal4-REV-ERB α LBD).
- A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
- Compound Treatment: Following transfection, cells are treated with varying concentrations of **SR-29065** or SR9009. A vehicle control (e.g., DMSO) is also included.
- Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are collected, and luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase signal is normalized to a control for transfection efficiency (e.g., co-transfected Renilla luciferase). The dose-response curves are then plotted to determine the IC₅₀ values for each compound.

In Vivo: Evaluation in a Mouse Model of Multiple Sclerosis (for **SR-29065**)

This protocol describes the evaluation of **SR-29065**'s efficacy in a preclinical model of autoimmune disease.

Objective: To assess the therapeutic potential of **SR-29065** in mitigating the symptoms of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Methodology:

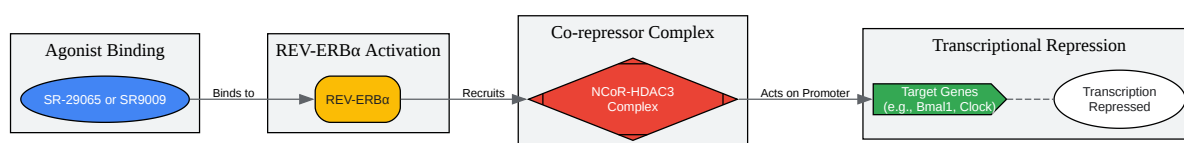
- EAE Induction: EAE is induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.
- Compound Administration: Mice are treated with **SR-29065** (e.g., 50 mg/kg, intraperitoneally, twice daily) or a vehicle control, starting from the day of immunization or at the onset of clinical symptoms.
- Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).

- **Histological and Immunological Analysis:** At the end of the study, spinal cords are collected for histological analysis to assess inflammation and demyelination. Splenocytes can also be isolated to analyze T-cell populations and cytokine production by flow cytometry.
- **Data Analysis:** Clinical scores, histological parameters, and immunological data are compared between the **SR-29065**-treated and vehicle-treated groups to determine the compound's efficacy.

Signaling Pathways and Visualizations

REV-ERB α Signaling Pathway

REV-ERB α functions as a transcriptional repressor. Upon binding of an agonist like **SR-29065** or SR9009, REV-ERB α undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex. This co-repressor complex then leads to the deacetylation of histones at the promoter regions of target genes, resulting in a condensed chromatin structure and the repression of gene transcription. Key target genes of REV-ERB α include core clock components like Bmal1 and Clock.

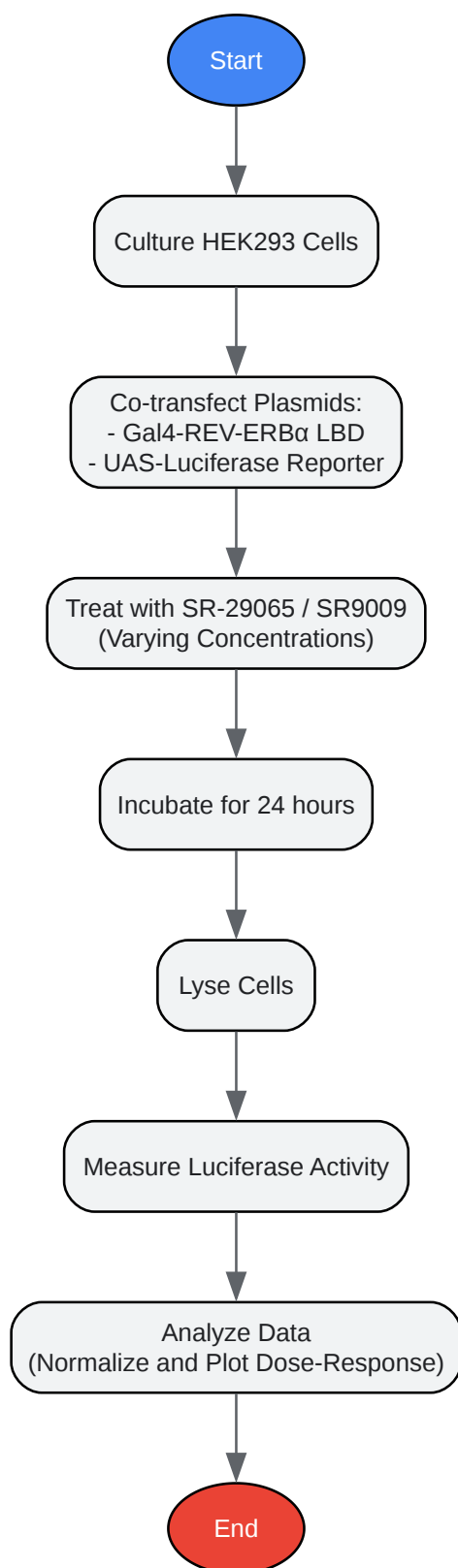


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Caption: REV-ERB α signaling pathway upon agonist binding.

Experimental Workflow: Co-Transfection Reporter Assay

The following diagram illustrates the key steps in a co-transfection reporter assay used to quantify the activity of REV-ERB α agonists.



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